molecular formula C12H11FN2 B13249450 3-fluoro-N-(pyridin-3-ylmethyl)aniline

3-fluoro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B13249450
M. Wt: 202.23 g/mol
InChI Key: JUXAETNYHMDCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(pyridin-3-ylmethyl)aniline is a fluorinated aniline derivative of significant interest in organic chemistry and medicinal research. This compound belongs to the class of phenylalkylamines, characterized by an amine group connecting a fluorinated phenyl ring to a pyridin-3-ylmethyl group . The incorporation of a fluorine atom onto the aromatic ring is a common strategy in modern drug design, as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity . This compound serves as a versatile building block, or synthetic intermediate, for the construction of more complex molecules. Its structural features make it particularly valuable in pharmaceutical development for creating potential enzyme inhibitors . The pyridine ring can act as a hydrogen bond acceptor, while the aniline nitrogen can serve as a hydrogen bond donor, enabling interactions with various biological targets. Researchers utilize this chemical scaffold in the synthesis of compounds for probing biological pathways and in the development of novel therapeutic agents . As a fluorinated analog of the base structure N-(pyridin-3-ylmethyl)aniline, it allows for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of lead compounds in drug discovery . Applications: This chemical is intended for use in non-human research applications, including but not limited to: pharmaceutical R&D as a key intermediate, medicinal chemistry for the synthesis of targeted molecules, and as a standard in analytical studies. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

3-fluoro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11FN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2

InChI Key

JUXAETNYHMDCNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Overview

3-fluoro-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the molecular formula \$$C{12}H{11}FN_2\$$ and a molecular weight of 202.23 g/mol. It contains a fluorophenyl group attached to a pyridinylmethylaniline moiety. The compound's structure and identifiers are available in chemical databases such as PubChem.

Synthesis via Metal-Free Friedel-Crafts Reaction

One approach involves a metal- and solvent-free synthesis of aniline-based triarylmethanes through a double Friedel-Crafts reaction. This method utilizes a Brønsted acidic ionic liquid as a catalyst, allowing for the reaction of commercially available aldehydes and primary, secondary, or tertiary anilines.

Multicomponent Coupling Strategy

A metallaphotoredox multicomponent amination strategy can be employed using 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids. This method facilitates the construction of N-trifluoroalkyl anilines. For instance, reacting 4-nitroanisole with 3,3,3-trifluoropropene, a redox-active ester, and a tertiary alkylamine yields a complex N-trifluoroalkyl aniline.

Pyridine Synthesis and Derivatives

Various methods exist for synthesizing pyridine derivatives, which could be adapted for the synthesis of 3-fluoro-N-(pyridin-3-ylmethyl)aniline.

  • Condensation Strategy : Condensation between α,β-unsaturated aldehydes and propargylamine, catalyzed by sodium bicarbonate, yields substituted pyridines.
  • Diels-Alder Reaction : The Diels-Alder reaction with N-containing dienophiles (azadienophiles) can synthesize multisubstituted or functionalized pyridines.

Synthetic Routes for Fluoroanilines

Novel fluoroanilines can be synthesized using specific synthetic routes. For example, coupling reactions followed by reduction of imines can be used to introduce tert-amino groups at specific positions on the phenyl ring.

Preparation Methods from Pyridin-2-amines

Several methods describe the preparation of compounds from substituted pyridin-2-amines, which can be relevant to synthesizing the target compound.

  • Method A : Reaction of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde in methanol, with TosOH as a catalyst, followed by the addition of 2-isocyano-2,4,4-trimethyl-pentane.
  • Method C : Reaction of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with an aryl halide in toluene, using xantphos, Pd2(dba)3, and t-BuONa.
  • Method F : Reaction of 1-(2-pyridyl)ethanone with a substituted pyridin-2-amine in the presence of iodine, followed by the addition of water and sodium hydroxide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Aniline Ring

Fluoro vs. Nitro Substituents
  • 3-Fluoro-N-(pyridin-3-ylmethyl)aniline : The electron-withdrawing fluorine atom enhances metabolic stability and influences binding affinity. For example, in LTA4H inhibition, the fluorine optimizes hydrophobic interactions near Pro374 .
  • Nitro-Substituted Analogues : Compounds like 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) (m/z = 454.1 [M+H]⁺) exhibit altered pharmacokinetic profiles due to the nitro group’s strong electron-withdrawing effects. These derivatives show promise in antiviral screens but may face challenges in solubility and toxicity .
Chloro and Trifluoromethyl Substituents
  • 3-(Trifluoromethyl)aniline : The trifluoromethyl group increases lipophilicity and bioavailability, as seen in agrochemical derivatives like 3-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline , which is synthesized for crop protection applications .

Modifications on the Pyridine or Linker Moieties

Pyridine Substitutions
  • 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) : The addition of a phenyl-oxadiazole group enhances antiviral potency (EC₅₀ = 0.8 μM against ZIKV) by improving target engagement and membrane permeability .
Linker Modifications
  • Dinitroaniline Derivatives : Compounds like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline target plant tubulin, demonstrating that nitro groups confer herbicidal activity by disrupting microtubule dynamics .

Physicochemical Properties

  • Lipophilicity : Fluorine and trifluoromethyl groups enhance logP values, favoring blood-brain barrier penetration in neuroactive compounds .
  • Solubility : Nitro-substituted derivatives (e.g., 9f–9j ) exhibit lower aqueous solubility due to increased molecular weight and polarity .
  • Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-halogenated analogues .

Key Research Findings

Antiviral Potency : Benzyl or sulfonylpiperazine substitutions on the aniline nitrogen significantly improve antiviral activity (e.g., 5d vs. parent compound) .

Target Selectivity : Nitro groups shift activity from enzymes (LTA4H) to structural proteins (tubulin), highlighting the impact of electronic effects .

Synthetic Flexibility : Suzuki-Miyaura coupling and reductive amination are widely used to diversify the core structure .

Biological Activity

3-fluoro-N-(pyridin-3-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes current research findings related to its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-(pyridin-3-ylmethyl)aniline is C12_{12}H12_{12}FN, with a molecular weight of approximately 202.23 g/mol. The compound features a fluorine atom attached to a benzene ring and a pyridin-3-ylmethyl substituent, contributing to its unique chemical properties and potential biological activities.

Mechanisms of Biological Activity

Research indicates that 3-fluoro-N-(pyridin-3-ylmethyl)aniline interacts with various biological targets, influencing enzyme activities and protein interactions. The presence of the fluorine atom may enhance lipophilicity, potentially improving bioavailability and interaction with biological systems.

Enzyme Interaction Studies

In vitro studies have shown that this compound can inhibit specific enzyme activities, which may be critical in therapeutic applications. For instance, it has been explored as a probe in biological research to understand its mechanism of action against certain enzymatic pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between 3-fluoro-N-(pyridin-3-ylmethyl)aniline and other related compounds. The table below summarizes some key analogs:

Compound Name Molecular Formula Key Features
3-fluoro-N-(pyridin-2-ylmethyl)anilineC12_{12}H12_{12}F_NPyridine at the 2-position; different reactivity
4-fluoro-N-(pyridin-3-ylmethyl)anilineC12_{12}H12_{12}F_NFluorine at the para position; enhanced electronic properties
3-chloro-N-(pyridin-3-ylmethyl)anilineC12_{12}H12_{12}Cl_NChlorine substituent; distinct electronic properties

This comparison underscores the unique attributes of 3-fluoro-N-(pyridin-3-ylmethyl)aniline, particularly its potential applications and biological activities compared to its analogs.

Case Studies of Biological Activity

Several studies have focused on the biological activity of compounds similar to 3-fluoro-N-(pyridin-3-ylmethyl)aniline:

  • Antimicrobial Activity : Research has indicated that certain anilines exhibit significant antibacterial properties. For example, derivatives with halogen substituents have shown effectiveness against various bacterial strains, suggesting that modifications in structure can enhance bioactivity .
  • Pharmacological Applications : The compound's interaction with specific receptors has been studied extensively. In one study, modifications to the phenyl ring were found to influence antagonist activity at RXFP3 receptors, highlighting the importance of structural nuances in determining biological effects .

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